molecular formula C20H20ClF2N3O3S B2539989 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1215397-33-3

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

Cat. No. B2539989
CAS RN: 1215397-33-3
M. Wt: 455.9
InChI Key: ZYRWZZWFBIQOCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carboxamide derivatives in the context of cytotoxic activity has been explored through the reaction of quinoline dione with primary amines, leading to a series of 2-substituted dihydrobenzo[b][1,6]naphthyridine carboxylic acids . A similar approach was taken to extend the range of 2-substituents, resulting in carboxamides with significant cytotoxicity, particularly the 4-N-[2-(dimethylamino)ethyl] derivatives . Although the specific compound "N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride" is not directly mentioned, the methodologies described in these papers could potentially be applied to its synthesis, given the structural similarities in the carboxamide moiety and the use of dimethylaminoethyl groups.

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is characterized by the presence of a carboxamide group attached to a heterocyclic system. In the compounds studied, this system includes a benzo[b][1,6]naphthyridine core . The spectral characteristics of related compounds, such as those containing triazolo[3,4-b][1,3,4]thiadiazol rings, have been confirmed through complex spectral studies, indicating the importance of spectral analysis in confirming the structure of such complex molecules . This suggests that similar spectral techniques could be used to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The carboxamide derivatives synthesized in these studies have been tested for their cytotoxic properties, indicating that they participate in biological chemical reactions leading to cell death . The synthesis of related compounds involves dehydrosulfurization under the influence of excess HgO, leading to the formation of carboxamides with triazolo[3,4-b][1,3,4]thiadiazol rings . These reactions are crucial for the formation of the active compounds and their subsequent biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized carboxamide derivatives are not explicitly detailed in the provided papers. However, the potent cytotoxicity of these compounds against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma, as well as their efficacy in vivo against colon 38 tumors in mice, suggests that they possess properties conducive to biological activity . The yields of the cyclization products in the synthesis of related compounds range from 42-62%, indicating a moderate to good efficiency in the synthesis process .

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3S.ClH/c1-24(2)7-8-25(20-23-18-13(22)9-12(21)10-17(18)29-20)19(26)16-11-27-14-5-3-4-6-15(14)28-16;/h3-6,9-10,16H,7-8,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRWZZWFBIQOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3COC4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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